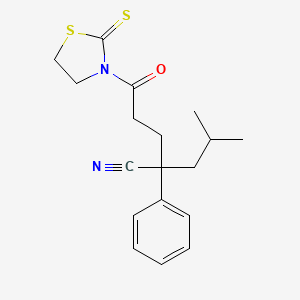
2-(2-Methylpropyl)-5-oxo-2-phenyl-5-(2-sulfanylidene-1,3-thiazolidin-3-yl)pentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylpropyl)-5-oxo-2-phenyl-5-(2-sulfanylidene-1,3-thiazolidin-3-yl)pentanenitrile is a complex organic compound that features a thiazolidinone ring, a phenyl group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)-5-oxo-2-phenyl-5-(2-sulfanylidene-1,3-thiazolidin-3-yl)pentanenitrile typically involves the reaction of a thiazolidinone derivative with appropriate aldehydes and nitriles under controlled conditions. One common method involves the use of a one-pot procedure where the thiazolidinone derivative is treated with carbon disulfide in aqueous alkali to form an intermediate, which is then alkylated and cyclized to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of green chemistry principles, such as water as a solvent, can be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylpropyl)-5-oxo-2-phenyl-5-(2-sulfanylidene-1,3-thiazolidin-3-yl)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Applications De Recherche Scientifique
2-(2-Methylpropyl)-5-oxo-2-phenyl-5-(2-sulfanylidene-1,3-thiazolidin-3-yl)pentanenitrile has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential antitumor activity.
Biological Studies: The compound’s ability to interact with various biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Industrial Applications: Its unique structure allows for potential use in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-(2-Methylpropyl)-5-oxo-2-phenyl-5-(2-sulfanylidene-1,3-thiazolidin-3-yl)pentanenitrile involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes and receptors, potentially inhibiting their activity. The phenyl and nitrile groups may also play roles in binding to biological molecules, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: This compound also features a thiazolidinone ring and has shown antitumor activity.
N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides: These compounds are synthesized using green chemistry principles and have various biological activities.
Uniqueness
2-(2-Methylpropyl)-5-oxo-2-phenyl-5-(2-sulfanylidene-1,3-thiazolidin-3-yl)pentanenitrile is unique due to its combination of a thiazolidinone ring, a phenyl group, and a nitrile group. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds.
Propriétés
Numéro CAS |
132471-38-6 |
|---|---|
Formule moléculaire |
C18H22N2OS2 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
2-(2-methylpropyl)-5-oxo-2-phenyl-5-(2-sulfanylidene-1,3-thiazolidin-3-yl)pentanenitrile |
InChI |
InChI=1S/C18H22N2OS2/c1-14(2)12-18(13-19,15-6-4-3-5-7-15)9-8-16(21)20-10-11-23-17(20)22/h3-7,14H,8-12H2,1-2H3 |
Clé InChI |
BNJBOHHOEFVGEG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CCC(=O)N1CCSC1=S)(C#N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[5-[5-(Dimethylamino)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B14278308.png)

![1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine](/img/structure/B14278320.png)
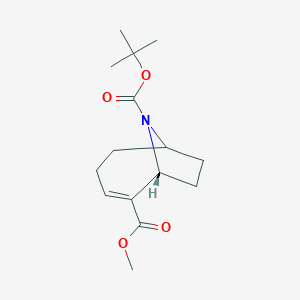
![5-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14278326.png)
![Dibutylbis[(thiophene-2-carbonyl)oxy]stannane](/img/structure/B14278331.png)
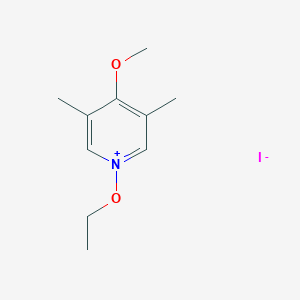
![3-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol](/img/structure/B14278353.png)


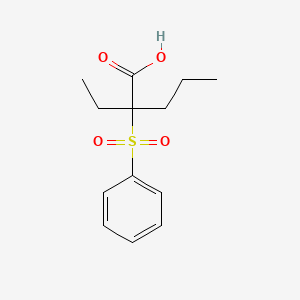
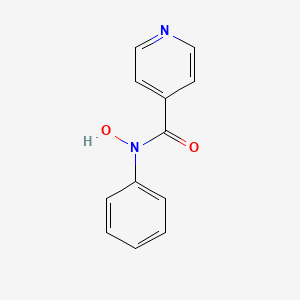
![1-[(Pyridin-2-yl)acetyl]pyridin-1-ium iodide](/img/structure/B14278380.png)

